

# Yellow OB (CAS 131-79-3): A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

This technical guide provides an in-depth overview of **Yellow OB** (CAS 131-79-3), a monoazo dye also known as Solvent Yellow 7 and 1-(o-tolylazo)-2-naphthylamine. This document consolidates critical information on its chemical and physical properties, synthesis, analytical methodologies, and toxicological profile. Detailed experimental protocols for its synthesis, qualitative and quantitative analysis, and toxicological assessment are presented to support research and development activities. Furthermore, this guide elucidates the metabolic pathways of **Yellow OB** and explores the potential signaling pathways implicated in its toxicity. All quantitative data is summarized in structured tables for ease of reference, and key processes are visualized through diagrams generated using the DOT language.

# **Chemical and Physical Properties**

**Yellow OB** is an organic compound characterized by an azo group linking a toluene and a naphthalene moiety.[1][2] It presents as a yellow to orange powder or deep red crystals.[1][3] Its lipophilic nature dictates its solubility in various organic solvents and oils, while it remains practically insoluble in water.[1][2]

Table 1: Physicochemical Properties of Yellow OB



Property	Value	Reference(s)
CAS Number	131-79-3	[2]
Molecular Formula	C17H15N3	[2]
Molecular Weight	261.32 g/mol	[2]
Appearance	Yellow to orange powder, deep red crystals	[1][3]
Melting Point	122-126 °C	[1][3]
Solubility	Insoluble in water; Soluble in alcohol, ether, benzene, carbon tetrachloride, vegetable oils, glacial acetic acid.	[1][2]
Synonyms	Solvent Yellow 7, 1-(o-tolylazo)-2-naphthylamine, C.I. 11390, Oil Yellow OB	[1][2]

# **Synthesis**

The synthesis of **Yellow OB** is a classic example of an azo coupling reaction, which involves two main stages: the diazotization of an aromatic amine (o-toluidine) and the subsequent coupling of the resulting diazonium salt with an activated aromatic compound (2-naphthylamine).[1][4]

## **Experimental Protocol: Synthesis of Yellow OB**

This protocol is adapted from established methods for the synthesis of similar azo dyes.[1][5][6]

#### Materials:

- o-Toluidine
- Sodium nitrite (NaNO<sub>2</sub>)
- Concentrated hydrochloric acid (HCI)



- 2-Naphthylamine
- Sodium hydroxide (NaOH)
- Ethanol (for recrystallization)
- Ice

#### Procedure:

#### Step 1: Diazotization of o-Toluidine

- In a 250 mL beaker, dissolve a specific molar equivalent of o-toluidine in a mixture of concentrated hydrochloric acid and water.
- Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring.
- In a separate beaker, prepare a concentrated aqueous solution of sodium nitrite (a slight molar excess).
- Slowly add the cold sodium nitrite solution dropwise to the o-toluidine hydrochloride solution, maintaining the temperature below 5 °C.
- Continue stirring for an additional 20-30 minutes after the addition is complete to ensure the full formation of the o-tolyldiazonium chloride salt.

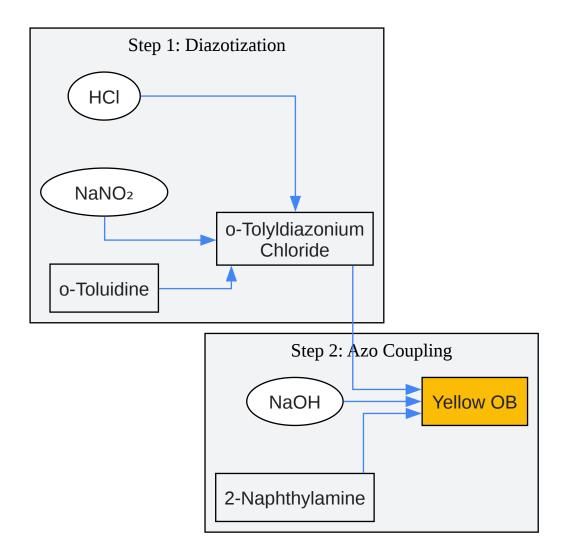
### Step 2: Azo Coupling

- In a separate 500 mL beaker, dissolve an equimolar amount of 2-naphthylamine in an aqueous solution of sodium hydroxide.
- Cool this alkaline solution to 0-5 °C in an ice bath.
- Slowly and with vigorous stirring, add the cold diazonium salt solution prepared in Step 1 to the cold 2-naphthylamine solution. A colored precipitate of Yellow OB will form immediately.
- Maintain the temperature below 10 °C and continue stirring for 1-2 hours to ensure the completion of the coupling reaction.



## Step 3: Isolation and Purification

- Collect the precipitated **Yellow OB** by vacuum filtration using a Büchner funnel.
- Wash the crude product thoroughly with cold water to remove any unreacted starting materials and inorganic salts.
- For purification, recrystallize the crude product from a suitable solvent, such as ethanol.[1]
  Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals.
- Filter the purified crystals, wash with a small amount of cold ethanol, and dry them in a desiccator.





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Synthesis pathway of Yellow OB.

# **Analytical Methodology**

High-Performance Liquid Chromatography (HPLC) is a suitable method for the determination and quantification of **Yellow OB**. The following protocol is a general guideline that can be adapted and validated for specific matrices.[7]

## **Experimental Protocol: HPLC Analysis of Yellow OB**

#### Instrumentation:

- HPLC system with a UV-Vis or Diode Array Detector (DAD)
- C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μm)

## Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Yellow OB standard

Chromatographic Conditions (starting point for method development):

- Mobile Phase: A gradient of acetonitrile and water.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 μL.
- Column Temperature: 30 °C.
- Detection Wavelength: Maximum absorbance wavelength of Yellow OB (to be determined, likely in the 400-500 nm range).

### Sample Preparation (General Procedure):



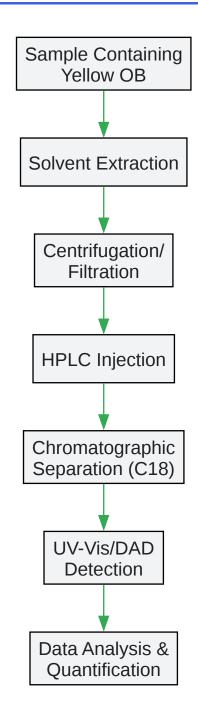




- Extraction: Extract the sample with a suitable organic solvent (e.g., acetonitrile, methanol) in which Yellow OB is soluble. Sonication or vigorous shaking can enhance extraction efficiency.
- Centrifugation/Filtration: Centrifuge the extract to pellet any solid matrix components. Filter the supernatant through a 0.45 μm syringe filter into an HPLC vial.
- Dilution: If necessary, dilute the filtered extract with the mobile phase to a concentration within the linear range of the calibration curve.

Quantification: Prepare a series of standard solutions of **Yellow OB** of known concentrations. Inject the standards and the sample extracts into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of **Yellow OB** in the samples from the calibration curve.





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General workflow for HPLC analysis of Yellow OB.

# **Toxicological Profile**

**Yellow OB** is classified as a questionable carcinogen with experimental tumorigenic data.[1] Toxicological studies in animals have indicated potential adverse effects, particularly with chronic exposure at high doses.



## **Acute and Chronic Toxicity**

Acute toxicity studies in rabbits have shown that **Yellow OB** can be lethal at a dose of 1 g/kg body weight administered subcutaneously, orally, or intraperitoneally, while a dose of 250 mg/kg body weight was tolerated.[8]

Chronic toxicity studies in rats fed diets containing **Yellow OB** at various concentrations revealed significant adverse effects at higher doses.[8][9] Dietary levels of 2500 ppm resulted in high mortality, growth inhibition, anemia, and pathological changes in the heart, liver, spleen, bone marrow, and testes.[8] No toxic effects were observed at a dietary level of 500 ppm.[8]

Table 2: Summary of Toxicological Data for Yellow OB

Study Type	Species	Route of Administration	Key Findings	Reference(s)
Acute Toxicity	Rabbit	Subcutaneous, Oral, Intraperitoneal	Lethal dose: 1 g/kg bw; Tolerated dose: 250 mg/kg bw	[8]
Chronic Toxicity	Rat	Oral (dietary)	2500 ppm: High mortality, growth inhibition, organ damage. 500 ppm: No observed toxic effects.	[8][9]
Carcinogenicity	-	-	Questionable carcinogen with experimental tumorigenic data.	[1]

## Genotoxicity

While specific genotoxicity data for **Yellow OB** is limited in the readily available literature, azo dyes as a class are known to have genotoxic potential, often following metabolic activation.[10]



The primary mechanism involves the reductive cleavage of the azo bond to form aromatic amines, some of which are known mutagens and carcinogens.[10][11]

# Experimental Protocol: Carcinogenicity Bioassay (General Guideline)

The following is a general protocol for a two-year rodent carcinogenicity bioassay, based on regulatory guidelines.[8][12][13]

## Test System:

- Species: Two rodent species, typically rats (e.g., F344/N) and mice (e.g., B6C3F1).
- Sex: Both males and females.
- Group Size: Sufficient number of animals per group to ensure statistical power (e.g., 50 animals/sex/group).

### Administration of Test Substance:

- Route: Oral (in feed), to mimic human exposure to food colorants.
- Dose Levels: At least three dose levels plus a concurrent control group. The highest dose should be a maximum tolerated dose (MTD), determined from subchronic toxicity studies.

#### **Duration:**

Typically 24 months for rats and 18-24 months for mice.

### Observations:

- Clinical Signs: Daily observation for signs of toxicity.
- Body Weight and Food Consumption: Recorded weekly for the first few months and then biweekly or monthly.
- Hematology and Clinical Chemistry: At interim sacrifices and at the end of the study.



 Necropsy and Histopathology: Complete gross necropsy on all animals. Histopathological examination of all organs and tissues from control and high-dose groups, and all gross lesions from all groups.

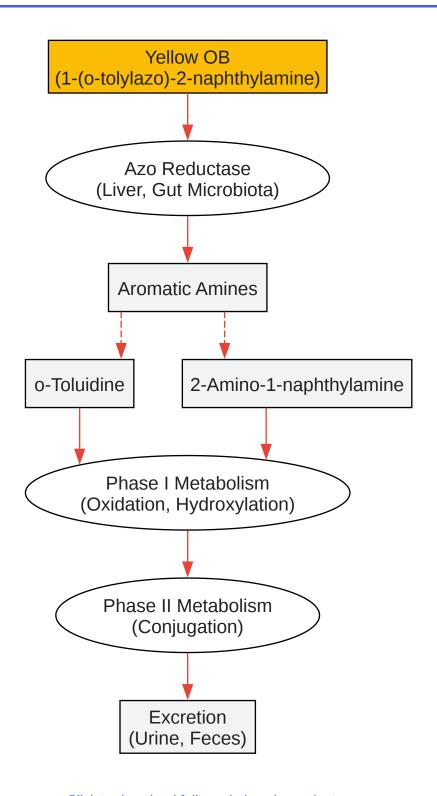
# **Metabolism and Toxicological Mechanisms**

The toxicity of **Yellow OB** is closely linked to its metabolism. Like many azo dyes, the primary metabolic pathway involves the reductive cleavage of the azo bond by azoreductases, which are present in the liver and intestinal microflora.[10][11] This cleavage results in the formation of aromatic amines, which can then undergo further metabolic activation to reactive intermediates that can bind to DNA and other macromolecules, leading to genotoxicity and carcinogenicity.

## **Metabolic Pathway**

The reductive cleavage of **Yellow OB** is expected to yield o-toluidine and 2-amino-1-naphthylamine. Both of these metabolites can undergo further phase I (oxidation, hydroxylation) and phase II (conjugation) reactions.[14] In rats and rabbits, metabolites of **Yellow OB** found in urine and bile include hydroxylated and sulfonated derivatives, as well as glucuronide conjugates.[8]





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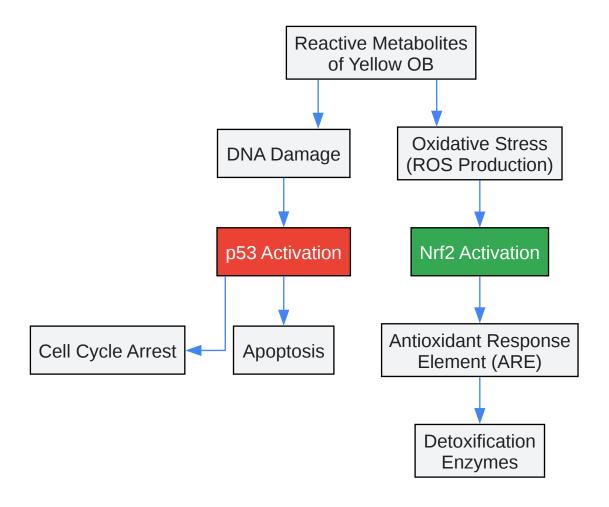
Proposed metabolic pathway of Yellow OB.

## **Potential Signaling Pathways in Toxicity**



The reactive metabolites of azo dyes can induce cellular stress and damage DNA, which in turn can activate various signaling pathways. While specific pathways for **Yellow OB** have not been fully elucidated, based on the known effects of its potential metabolites (aromatic amines), the following pathways are likely to be involved:

- p53-Mediated DNA Damage Response: Genotoxic metabolites can cause DNA strand breaks, activating the p53 tumor suppressor protein. Activated p53 can induce cell cycle arrest to allow for DNA repair, or trigger apoptosis if the damage is too severe.[2]
- Nrf2-Keap1 Oxidative Stress Response: The metabolism of aromatic amines can generate reactive oxygen species (ROS), leading to oxidative stress. This can activate the Nrf2 transcription factor, which upregulates the expression of antioxidant and detoxification enzymes.[2]



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Potential signaling pathways in Yellow OB toxicity.



## Conclusion

**Yellow OB** (CAS 131-79-3) is a synthetic azo dye with a well-defined chemical structure and properties. Its synthesis is straightforward, involving a diazotization and coupling reaction. While it has historical applications, its use is now limited due to toxicological concerns, including its classification as a questionable carcinogen. The toxicity of **Yellow OB** is primarily attributed to its metabolic activation via azoreduction to aromatic amines, which can induce genotoxicity and cellular damage through various mechanisms, including the activation of the p53 and Nrf2 signaling pathways. This technical guide provides a comprehensive resource for researchers and professionals working with this compound, offering detailed information and experimental guidelines to support further investigation and risk assessment.

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